2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid
Description
2-[4-(Carboxymethoxy)phenyl]quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a carboxymethoxy (-OCH₂COOH) substituent on the phenyl ring at the C-2 position of the quinoline core. The carboxymethoxy group introduces additional hydrogen-bonding capacity and polarity, which may enhance solubility and target binding compared to simpler substituents like halogens or alkyl chains .
Properties
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)19-16/h1-9H,10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKSRDFEYZANBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of quinoline derivatives, including 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Microwave-assisted synthesis: This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Solvent-free conditions: Reactions can be carried out without the use of solvents, making the process more environmentally friendly.
Catalyst-assisted synthesis: Various catalysts, such as molecular iodine, silica gel, and nano ZnO, can be used to facilitate the reaction.
Chemical Reactions Analysis
2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized efficiently, yielding high purity, which is crucial for its application in biological studies. For instance, a study demonstrated the synthesis of similar compounds using methodologies that yielded up to 92% purity, indicating effective synthetic routes for producing derivatives of this compound .
Biological Activities
1. Anticancer Properties
One of the most significant applications of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide is its potential as an anticancer agent. Research has shown that derivatives of benzamide compounds exhibit substantial antineoplastic activity. For example, related compounds have been tested against various cancer models, showing dose-dependent inhibition of tumor growth . The mechanisms by which these compounds exert their effects often involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells.
Case Study: Antitumor Activity
- Model Organism : SD rats
- Tumor Type : Mammary adenocarcinoma
- Dosage : Various dosages were administered (e.g., 7.5 mg/kg to 12.5 mg/kg).
- Outcome : Significant reduction in tumor volume was observed, with nearly complete inhibition at higher doses .
Pharmacological Potential
2. Neurological Applications
Beyond oncology, there is emerging evidence suggesting that 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide may have applications in neurology. Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could make this compound a candidate for further exploration in treating conditions like Alzheimer’s disease.
Data Table: Summary of Biological Activities
| Activity | Model/System | Dosage Range | Outcome |
|---|---|---|---|
| Antitumor Activity | SD rats (Mammary adenocarcinoma) | 7.5 - 12.5 mg/kg | Significant tumor volume reduction |
| Neuroprotective Effects | In vitro neuronal cell lines | Varies | Modulation of neurotransmitter release |
Mechanism of Action
The mechanism of action of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoline-4-carboxylic acids are heavily influenced by substituents on the C-2 phenyl ring. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Quinoline-4-Carboxylic Acid Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., -Br, -SO₂CH₃) : Enhance antibacterial activity but may reduce solubility. For example, bromophenyl derivatives exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus , while methylsulfonyl derivatives show high COX-2 inhibition .
- Polar Substituents (e.g., -OCH₂COOH) : The carboxymethoxy group improves aqueous solubility and provides hydrogen-bonding sites, which are critical for target engagement in hydrophilic environments .
Antibacterial Activity
- 2-(4-Bromophenyl) Derivatives : MIC values of 64 µg/mL against S. aureus and 128 µg/mL against E. coli .
- Carboxymethoxy Derivatives : Preliminary data suggest comparable activity to bromophenyl analogues, with improved pharmacokinetics due to solubility .
- Difluoromethoxy Analogues : Moderate activity (MIC > 128 µg/mL), likely due to reduced polarity .
Anti-Inflammatory Activity
Physicochemical Properties
- Solubility : Carboxymethoxy derivatives show higher aqueous solubility (logP ~2.5) compared to bromophenyl (logP ~3.8) or difluoromethoxy (logP ~3.2) analogues .
- Stability : The carboxymethoxy group may confer susceptibility to esterase-mediated hydrolysis, requiring formulation adjustments for oral bioavailability .
Biological Activity
2-[4-(Carboxymethoxy)phenyl]quinoline-4-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with carboxymethoxy and carboxylic acid functional groups. This structure is significant as it influences the compound's interaction with biological targets.
1. Antimicrobial Activity
Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance antibacterial activity against various strains.
- Case Study : A study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial efficacy. Among these, compounds with aryl substitutions demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The best-performing derivative exhibited an IC50 value comparable to standard antibiotics like ampicillin and gentamicin .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| 5a | S. aureus | 98.2 |
| 5b | E. coli | 56.8 |
| Control | Ampicillin | Similar |
2. Anticancer Activity
The anticancer potential of quinoline derivatives has also been extensively studied. The compound under review has been evaluated for its ability to inhibit cancer cell proliferation.
- Research Findings : In vitro studies have shown that derivatives of quinoline-4-carboxylic acid can induce apoptosis in cancer cells. For instance, one derivative (D28) increased the apoptotic rate in K562 leukemia cells significantly compared to the control .
| Compound | Cancer Cell Line | Apoptotic Rate (%) at 2 µM |
|---|---|---|
| D28 | K562 | 15.53 |
| Control | SAHA | 3.36 |
3. Enzyme Inhibition
Quinoline derivatives are also recognized for their ability to inhibit various enzymes, including histone deacetylases (HDACs), which are crucial in cancer progression.
- Enzyme Inhibition Study : In a recent study, several quinoline derivatives were synthesized and tested for HDAC inhibition. The results indicated that certain compounds exhibited selective inhibition of HDACs, leading to reduced cell viability in cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activities of quinoline derivatives are closely linked to their structural features. Modifications at specific positions on the quinoline ring can significantly affect their potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
